2H-Thiet-1,1-dioxid

Übersicht

Beschreibung

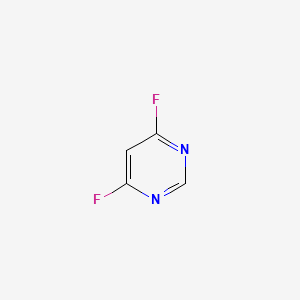

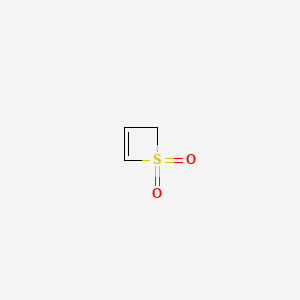

2H-Thiete-1,1-dioxide is a useful research compound. Its molecular formula is C3H4O2S and its molecular weight is 104.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-Thiete-1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Thiete-1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Thiete-1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von stark belasteten bifunktionalisierten Derivaten

Eine der wichtigsten Anwendungen von 2H-Thiet-1,1-dioxid ist die Synthese von stark belasteten bifunktionalisierten Derivaten . Dieser Prozess beinhaltet die direkte Synthese von stark belasteten bifunktionalisierten Dialkyl-2H-thiet-2,3-dicarboxylaten-1,1-dioxiden aus leicht verfügbaren Sulfonylchloriden und Dialkyl-acetylen-dicarboxylaten über die Pyridin-vermittelte [2 + 2] Annulation . Dabei eliminiert Pyridin zunächst HCl aus Sulfonylchloriden, um Sulfene zu erzeugen, und greift dann nukleophil die Sulfene an, um zwitterionische Zwischenprodukte zu bilden . Diese Zwischenprodukte greifen dann nukleophil Dialkyl-acetylen-dicarboxylate an, gefolgt von einer intramolekularen Cyclisierung und Isomerisierung, um die endgültigen Dialkyl-2H-thiet-2,3-dicarboxylat-1,1-dioxide zu erzeugen . Diese Methode ist eine effiziente Strategie zur direkten Synthese von stark belasteten bifunktionalisierten this compound-Derivaten aus leicht verfügbaren Ausgangsmaterialien .

Thermolysestudien

Eine weitere Anwendung von this compound ist in Thermolysestudien . Thiet-1,1-dioxid lagert sich beim Erhitzen in Lösung oder in der Dampfphase zu 5H-1,2-Oxathiol-2-oxid um . Das Vorhandensein von Phenol in der Lösung führt zur Bildung von Phenyl-2-propen-1-sulfonat in 15%iger Ausbeute . Die Ergebnisse lassen sich anhand eines Mechanismus erklären, der Vinylsulfen beinhaltet .

Wirkmechanismus

Mode of Action

The mode of action of 2H-Thiete 1,1-dioxide involves a series of chemical reactions. In the annulation process, pyridine first eliminates HCl from sulfonyl chlorides to generate sulfenes . The sulfenes are then nucleophilically attacked to form zwitterionic intermediates . These intermediates nucleophilically attack dialkyl acetylenedicarboxylates, followed by an intramolecular cyclization and isomerization to produce the final dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides .

Eigenschaften

IUPAC Name |

2H-thiete 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHFISYHXDUGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223159 | |

| Record name | 2H-Thiete-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7285-32-7 | |

| Record name | 2H-Thiete-1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiete sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Thiete-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Thiete-1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96C2EB7M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2H-thiete 1,1-dioxides?

A1: One common synthetic approach involves a Cope elimination reaction. For instance, 2-n-propyl-2H-thiete 1,1-dioxide can be synthesized via the Cope elimination of the N-oxide of 3-piperidinyl-2-n-propylthietane sulfone []. Another method utilizes a pyridine-mediated [2+2] annulation of sulfonyl chlorides and dialkyl acetylenedicarboxylates, yielding highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides [].

Q2: How does the presence of halogens at the 2-position influence the reactivity of 2H-thiete 1,1-dioxides?

A2: Research indicates that introducing halogens directly to the 2-position of 4-phenyl-2H-thiete 1,1-dioxide is challenging []. This suggests that the presence of halogens at this position might significantly impact the reactivity of the compound, possibly due to steric hindrance or electronic effects.

Q3: Are there any studies on the stereoselective synthesis of 2H-thiete 1,1-dioxides?

A3: Yes, research demonstrates the stereoselective formation of 2r-halogeno-3c-dimethylamino-4t-phenylthietane 1,1-dioxides through the reaction of N,N-dimethyl-(E)-styrylamine with halogen-substituted methanesulfonyl chlorides. These thietane 1,1-dioxides can then undergo Cope-elimination to yield exclusively 2-halogeno-4-phenyl-2H-thiete 1,1-dioxides []. This highlights the possibility of controlling the stereochemistry during the synthesis of these compounds.

Q4: What are the potential applications of 3-ferrocenyl-2H-thiete 1,1-dioxide?

A4: While specific applications are not detailed in the provided literature [, ], the incorporation of the ferrocenyl group suggests potential applications in materials science. Ferrocene derivatives are known for their electrochemical properties and have been explored in areas like sensors and molecular electronics. The presence of the 2H-thiete 1,1-dioxide moiety could introduce unique reactivity and potential for further functionalization, broadening its application scope.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.